Sanguinarine

Description

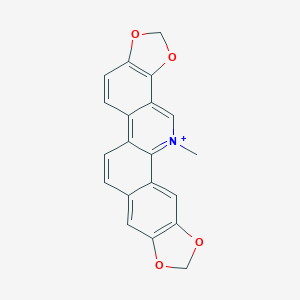

Structure

3D Structure

Propriétés

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGWHRKADIJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4752-86-7 (nitrate), 5578-73-4 (chloride) | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045204 | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2447-54-3 | |

| Record name | Sanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 °C | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sanguinarine's Anti-Cancer Armament: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species, has emerged as a promising natural compound with potent anti-cancer properties.[1] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit tumor growth, induce programmed cell death (apoptosis), and arrest the cell cycle in a variety of cancer cell lines.[1][2] Furthermore, sanguinarine exhibits anti-angiogenic and anti-invasive capabilities, highlighting its multi-faceted approach to combating cancer.[2][3] This technical guide provides an in-depth exploration of the core mechanisms through which sanguinarine exerts its anti-neoplastic effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: The Potency of Sanguinarine Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of sanguinarine are well-documented across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, underscore its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | 2.43 | 24 | [4] |

| SiHa | Cervical Cancer | 3.07 | 24 | [4] |

| LNCaP | Prostate Cancer | 0.1 - 2 | 24 | [5] |

| DU145 | Prostate Cancer | 0.1 - 2 | 24 | [5] |

| AsPC-1 | Pancreatic Cancer | 0.1 - 10 | 24 | [6] |

| BxPC-3 | Pancreatic Cancer | 0.1 - 10 | 24 | [6] |

| H1299 | Non-Small Cell Lung Cancer | ~1.5 | 72 | [7] |

| H460 | Non-Small Cell Lung Cancer | ~2.0 | 72 | [7] |

| H1975 | Non-Small Cell Lung Cancer | ~1.0 | 72 | [7] |

| A549 | Non-Small Cell Lung Cancer | ~2.5 | 72 | [7] |

| U266 | Multiple Myeloma | ~1.0 | 24 | [8] |

| IM-9 | Multiple Myeloma | ~1.5 | 24 | [8] |

| MM.1S | Multiple Myeloma | ~2.0 | 24 | [8] |

| HT-29 | Colon Cancer | 0.5 - 2 | 24 | [9] |

| A375 | Melanoma | 2.1 (mM) | Not Specified | [10] |

| A431 | Epidermoid Carcinoma | 3.14 (mM) | Not Specified | [10] |

| KB | Oral Carcinoma | 2 - 3 | 24 | [11] |

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines. This table summarizes the reported IC50 values of sanguinarine, demonstrating its efficacy against a range of cancer types.

The induction of apoptosis and cell cycle arrest are key mechanisms of sanguinarine's action. The following table presents quantitative data on these effects.

| Cell Line | Treatment | % of Apoptotic Cells | % of Cells in G0/G1 Phase | Reference |

| HeLa | 5 µM Sanguinarine (24h) | 59.7 (Sub-G1) | - | [4] |

| SiHa | 5 µM Sanguinarine (24h) | 41.7 (Sub-G1) | - | [4] |

| LNCaP | 2 µM Sanguinarine (24h) | Increased DNA laddering | Significant Arrest | [5] |

| DU145 | 2 µM Sanguinarine (24h) | Increased DNA laddering | Significant Arrest | [5] |

| AsPC-1 | 10 µM Sanguinarine (24h) | Significant Induction | G0/G1 Arrest | [6] |

| BxPC-3 | 10 µM Sanguinarine (24h) | Significant Induction | G0/G1 Arrest | [6] |

| H1975 | 1 µM Sanguinarine (48h) | 43.01 | - | [7] |

| H1299 | 3 µM Sanguinarine (48h) | 20.4 | - | [7] |

| U266 | 4 µM Sanguinarine (24h) | ~60% | - | [8] |

Table 2: Quantitative Effects of Sanguinarine on Apoptosis and Cell Cycle. This table highlights the significant induction of apoptosis (as indicated by the sub-G1 population or Annexin V staining) and cell cycle arrest, primarily in the G0/G1 phase, upon sanguinarine treatment.

Core Mechanisms of Action: Signaling Pathways

Sanguinarine's anti-cancer effects are orchestrated through the modulation of multiple critical signaling pathways within cancer cells. The generation of reactive oxygen species (ROS) appears to be a central event that triggers several downstream cascades.

Induction of Apoptosis

Sanguinarine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] A key event is the alteration of the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[9] This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[11][13]

Caption: Sanguinarine-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Sanguinarine predominantly causes cell cycle arrest at the G0/G1 phase.[5][6] This is achieved by modulating the expression of key cell cycle regulatory proteins. Sanguinarine treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins (Cyclin D1, D2, E) and cyclin-dependent kinases (CDK2, 4, 6).[2]

Caption: Sanguinarine-induced G0/G1 cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

Sanguinarine has been shown to inhibit several key signaling pathways that are often constitutively active in cancer cells, promoting their survival and proliferation.

-

STAT3 Pathway: Sanguinarine inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.[2] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

-

NF-κB Pathway: Sanguinarine blocks the activation of Nuclear Factor-kappa B (NF-κB), another critical transcription factor that promotes inflammation and cell survival.[4]

-

MAPK and PI3K/Akt Pathways: Sanguinarine can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are central to regulating cell growth, proliferation, and survival.[10]

Caption: Inhibition of pro-survival signaling by sanguinarine.

Anti-Invasive and Anti-Angiogenic Effects

Sanguinarine's anti-cancer activity extends to inhibiting metastasis and the formation of new blood vessels (angiogenesis) that tumors need to grow.

-

Inhibition of Invasion: Sanguinarine has been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[14]

-

Inhibition of Angiogenesis: Sanguinarine inhibits angiogenesis by suppressing the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1][15][16] It also interferes with VEGF-mediated signaling pathways in endothelial cells.[1]

Caption: Sanguinarine's anti-invasive and anti-angiogenic actions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of sanguinarine.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Sanguinarine Treatment: Prepare a stock solution of sanguinarine in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of sanguinarine. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the sanguinarine concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of sanguinarine for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: After treatment with sanguinarine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3, STAT3, p-NF-κB, NF-κB, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with sanguinarine.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10-25 µM) to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Conclusion

Sanguinarine presents a compelling case as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival signaling pathways, coupled with its anti-invasive and anti-angiogenic properties, makes it a strong candidate for further pre-clinical and clinical investigation. The generation of reactive oxygen species appears to be a pivotal event in initiating its cascade of anti-cancer effects. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of sanguinarine in the fight against cancer. While promising, further research is necessary to fully elucidate its complex mechanisms and to optimize its delivery and efficacy for clinical applications.

References

- 1. Sanguinarine is a novel VEGF inhibitor involved in the suppression of angiogenesis and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 9. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sanguinarine inhibits invasiveness and the MMP-9 and COX-2 expression in TPA-induced breast cancer cells by inducing HO-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sanguinarine is a novel VEGF inhibitor involved in the suppression of angiogenesis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sanguinarine inhibits vascular endothelial growth factor release by generation of reactive oxygen species in MCF-7 human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sanguinarine Biosynthetic Pathway in Sanguinaria canadensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sanguinarine biosynthetic pathway in Sanguinaria canadensis (bloodroot). Sanguinarine, a quaternary benzophenanthridine alkaloid, is a compound of significant interest due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This document details the enzymatic steps, key intermediates, regulatory mechanisms, and relevant experimental protocols for studying this complex pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of sanguinarine originates from the amino acid L-tyrosine and proceeds through a series of intricate enzymatic reactions. The pathway can be broadly divided into several stages: the formation of the central intermediate (S)-reticuline, the conversion of (S)-reticuline to (S)-scoulerine which is the committed step towards sanguinarine, and the subsequent multistep conversion to the final product.

The key enzymes and intermediates in the sanguinarine biosynthetic pathway are outlined below:

| Step | Precursor | Enzyme | Product | Cellular Localization |

| 1 | L-Tyrosine | Tyrosine Decarboxylase (TYDC) | Tyramine | Cytosol[1] |

| 2 | Tyramine | Tyramine Hydroxylase | Dopamine | - |

| 3 | L-Tyrosine | Tyrosine aminotransferase (TyrAt) | 4-hydroxyphenylpyruvate | - |

| 4 | 4-hydroxyphenylpyruvate | 4-hydroxyphenylpyruvate decarboxylase (4HPPDC) | 4-hydroxyphenylacetaldehyde | - |

| 5 | Dopamine + 4-hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | Cytosol[1] |

| 6 | (S)-Norcoclaurine | Norcoclaurine 6-O-Methyltransferase (6OMT) | (S)-Coclaurine | - |

| 7 | (S)-Coclaurine | Coclaurine N-Methyltransferase (CNMT) | (S)-N-Methylcoclaurine | - |

| 8 | (S)-N-Methylcoclaurine | (S)-N-Methylcoclaurine 3'-Hydroxylase (CYP80B1) | (S)-3'-Hydroxy-N-methylcoclaurine | Endoplasmic Reticulum[2][3] |

| 9 | (S)-3'-Hydroxy-N-methylcoclaurine | 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) | (S)-Reticuline | - |

| 10 | (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine | Endoplasmic Reticulum[2][3] |

| 11 | (S)-Scoulerine | Cheilanthifoline Synthase (CYP719A5) | (S)-Cheilanthifoline | - |

| 12 | (S)-Cheilanthifoline | Stylopine Synthase (CYP719A2/3) | (S)-Stylopine | - |

| 13 | (S)-Stylopine | Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT) | (S)-cis-N-Methylstylopine | - |

| 14 | (S)-cis-N-Methylstylopine | (S)-N-Methylstylopine 14-Hydroxylase (MSH) | Protopine | - |

| 15 | Protopine | Protopine 6-Hydroxylase (P6H) | Dihydrosanguinarine | - |

| 16 | Dihydrosanguinarine | Dihydrobenzophenanthridine Oxidase (DBOX) | Sanguinarine | - |

Note: Cellular localization and some enzyme data may be derived from studies in closely related species like Papaver somniferum due to limited specific data for Sanguinaria canadensis.

Diagram of the Sanguinarine Biosynthetic Pathway

Quantitative Data

Quantitative understanding of the sanguinarine biosynthetic pathway is crucial for metabolic engineering and optimizing production. This section summarizes available quantitative data.

Table 2.1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Source Organism |

| Dihydrobenzophenanthridine Oxidase (DBOX) | Dihydrosanguinarine | 6.0 | 27 | Sanguinaria canadensis[4] |

| Dihydrobenzophenanthridine Oxidase (DBOX) | Dihydrochelerythrine | 10.0 | - | Sanguinaria canadensis[4] |

| S-adenosyl-L-methionine:tetrahydroberberine-cis-N-methyltransferase (TNMT) | Tetrahydroberberine | 2.1 | - | Sanguinaria canadensis[5] |

| Berberine Bridge Enzyme (BBE) | (R,S)-reticuline | 0.19 - 6.0 (concentration range used) | - | Eschscholzia californica[6] |

Table 2.2: Sanguinarine Concentration in Sanguinaria canadensis

| Tissue | Concentration (% dry weight) | Developmental Stage |

| Rhizome | 0.6 - 6.3 (average 2.7) | Varies with season, maximal during flowering and early fruiting[7] |

| Roots | ~10-fold lower than rhizome | -[8] |

| Leaves and Flowers | ~1000-fold lower than rhizome | -[8] |

Regulation of Sanguinarine Biosynthesis

The biosynthesis of sanguinarine is a tightly regulated process, often induced in response to environmental stimuli such as pathogen attack or herbivory. This regulation occurs primarily at the transcriptional level, involving various signaling molecules and transcription factors.

Elicitor-Mediated Induction

Elicitors, which can be of biotic (e.g., fungal cell wall fragments) or abiotic (e.g., methyl jasmonate) origin, are potent inducers of sanguinarine biosynthesis.[7] Treatment of Sanguinaria canadensis cell cultures with fungal elicitors or signaling molecules like jasmonic acid leads to a significant increase in the activity of pathway enzymes, such as dihydrobenzophenanthridine oxidase.[9]

Jasmonate Signaling Pathway

The jasmonate signaling pathway plays a central role in mediating the plant's defense response, including the production of secondary metabolites like sanguinarine. A simplified model of this pathway leading to the activation of sanguinarine biosynthesis genes is depicted below.

Transcription Factors

Several families of transcription factors (TFs) are implicated in the regulation of sanguinarine biosynthesis. Basic helix-loop-helix (bHLH) TFs, such as MYC2, and WRKY TFs are known to bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating their transcription.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the sanguinarine biosynthetic pathway. These are intended as a guide and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Alkaloid Analysis

This protocol is adapted from a method for analyzing benzophenanthridine alkaloids in Eschscholtzia californica cell cultures and can be a starting point for Sanguinaria canadensis.[10]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) and/or an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A ternary gradient system is often effective.

-

Solvent A: Water with an ion-pairing agent (e.g., tetrabutylammonium hydroxide solution).

-

Solvent B: Acetonitrile.

-

Solvent C: Methanol.

-

-

Gradient Elution: A typical gradient could be (time, %A, %B, %C): (0 min, 70, 10, 20) -> (15 min, 30, 50, 20) -> (30 min, 10, 33, 57) -> (32 min, 5, 48, 47) -> (35 min, 1, 10, 89) -> (45 min, 1, 5, 94) -> (50 min, 70, 10, 20).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

DAD: 283 nm for sanguinarine and other related alkaloids. Spectral data from 210-580 nm can aid in identification.[10]

-

ESI-MS/MS: Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Precursor and product ions for each alkaloid need to be determined using authentic standards.

-

-

Sample Preparation:

-

Lyophilize and grind plant material.

-

Extract with methanol or an acidified solvent.

-

Centrifuge to remove debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Dihydrobenzophenanthridine Oxidase (DBOX) Enzyme Assay

This protocol is based on the characterization of DBOX from Sanguinaria canadensis.[4]

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.0)

-

10 µM Dihydrosanguinarine (substrate)

-

Enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at 30°C.

-

Initiate the reaction by adding dihydrosanguinarine.

-

Monitor the formation of sanguinarine spectrophotometrically at 475 nm.

-

The rate of reaction can be calculated using the molar extinction coefficient of sanguinarine.

-

-

Enzyme Extraction:

-

Homogenize plant tissue in a suitable extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and β-mercaptoethanol).

-

Centrifuge to pellet cell debris.

-

The supernatant can be used as a crude enzyme extract or be further purified.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This is a general protocol that can be adapted for sanguinarine biosynthesis genes in Sanguinaria canadensis.

-

RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard Trizol/CTAB method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., BBE, P6H, DBOX) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qPCR Reaction:

-

Combine cDNA, forward and reverse primers, and a SYBR Green qPCR master mix.

-

Run the reaction on a real-time PCR system with a typical program: initial denaturation (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

-

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.[11]

Experimental and Metabolic Engineering Workflows

The study and manipulation of the sanguinarine biosynthetic pathway often follow a structured workflow.

Workflow for Characterizing the Sanguinarine Pathway

Workflow for Metabolic Engineering of Sanguinarine Production

References

- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications [mdpi.com]

- 2. Sanguinarine biosynthesis is associated with the endoplasmic reticulum in cultured opium poppy cells after elicitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of S-Adenosyl-L-Methionine:Tetrahydroberberine-cis-N-Methyltransferase from Suspension Cultures of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of lipoxygenase in elicitor-stimulated sanguinarine accumulation in Papaver somniferum suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elicitation of dihydrobenzophenanthridine oxidase in Sanguinaria canadensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. ijgpb.journals.ikiu.ac.ir [ijgpb.journals.ikiu.ac.ir]

The Natural Provenance of Sanguinarine: A Technical Guide for Researchers

Abstract

Sanguinarine, a benzophenanthridine alkaloid, has garnered significant scientific interest due to its potent biological activities, including antimicrobial, anti-inflammatory, and pro-apoptotic properties. A thorough understanding of its natural sources is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary plant sources of sanguinarine, detailing its concentration in various plant tissues. Furthermore, it outlines established experimental protocols for the extraction and quantification of this alkaloid and illustrates key signaling pathways modulated by sanguinarine.

Principal Natural Sources of Sanguinarine

Sanguinarine is predominantly found in a select group of plants belonging to the Papaveraceae family. The primary species recognized for significant sanguinarine content are:

-

Sanguinaria canadensis (Bloodroot): Native to eastern North America, the rhizome of this plant is a rich source of sanguinarine, which is responsible for its characteristic red-orange sap.[1][2][3]

-

Macleaya cordata (Plume Poppy): This perennial plant, native to China and Japan, contains sanguinarine and other related alkaloids, particularly in its fruit and aerial parts.[3][4][5]

-

Argemone mexicana (Mexican Prickly Poppy): Widely naturalized across the world, this species accumulates sanguinarine, especially in its seeds and oil.[3][6]

-

Chelidonium majus (Greater Celandine): A plant native to Europe and Western Asia, it contains a variety of isoquinoline alkaloids, including sanguinarine, throughout the plant, with higher concentrations in the roots.[3][7][8]

Quantitative Analysis of Sanguinarine in Plant Tissues

The concentration of sanguinarine varies significantly between plant species and within different tissues of the same plant. The following table summarizes quantitative data from various studies to provide a comparative overview for researchers.

| Plant Species | Plant Part | Sanguinarine Concentration | Method of Analysis | Reference(s) |

| Sanguinaria canadensis | Rhizome | 0.55% of fresh weight (559.64 mg/100g) | Not Specified | [9] |

| Rhizome | Up to 15-fold difference between individual rhizomes | Not Specified | [1] | |

| Rhizome | Highest concentration | HPLC | [1][10] | |

| Roots | Lower than rhizome | HPLC | [1][10] | |

| Leaves & Flowers | Minimal concentrations | HPLC | [1][10] | |

| Macleaya cordata | Fruits | 17.10 ± 0.4 mg/g | MAE-HPLC | [11][12] |

| Fruit Shells | 25.01 mg/g | MAE-HPLC | [13] | |

| Seeds | 0.73 mg/g | MAE-HPLC | [13] | |

| Aerial Parts | Contains sanguinarine | Not Specified | [4] | |

| Whole Plant | 0.7% yield of total alkaloids from dried plant | Ethanol extraction | [14] | |

| Argemone mexicana | Seeds | Sanguinarine is a major alkaloid | Not Specified | [6][15] |

| Seed Oil | Contains sanguinarine and dihydrosanguinarine | Not Specified | [6] | |

| Whole Plant | Contains sanguinarine | Not Specified | ||

| Chelidonium majus | Herb | 0.66 to 2.93 mg/g of dry plant material | HPLC | [7] |

| Root | Higher concentration than aerial parts | HPLC-PDA/MS | [16] |

Note: Concentrations can be influenced by genetic factors, geographical location, and harvest time.[1][16]

Experimental Protocols

Extraction of Sanguinarine from Plant Material

A common method for the extraction of sanguinarine and other alkaloids from plant tissues involves solvent extraction. The following is a generalized protocol synthesized from multiple sources.[13][14][17]

Materials:

-

Dried and pulverized plant material (e.g., rhizomes of S. canadensis, fruits of M. cordata)

-

Solvent: 95% Ethanol or an acidic aqueous solution (e.g., 0.1 M H₂SO₄ or HCl)

-

Alkaline solution (e.g., 10% NaOH or NH₄OH)

-

Organic solvent (e.g., ethyl acetate, chloroform)

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Maceration/Percolation: Soak the ground plant material in the chosen solvent (e.g., 95% ethanol) for a specified period (e.g., 48 hours), or perform continuous extraction using a percolator.

-

Acid-Base Extraction (for enrichment): a. If using an alcohol extract, evaporate the solvent under reduced pressure to obtain a crude extract. b. Resuspend the crude extract in an acidic aqueous solution (e.g., 1% H₂SO₄) and stir overnight. c. Filter the suspension to remove insoluble material. d. Basify the acidic filtrate to a pH of approximately 10 with an alkaline solution to precipitate the total alkaloids. e. Collect the alkaloid precipitate by filtration or extract the basified solution with an immiscible organic solvent.

-

Solvent Removal: Evaporate the organic solvent to yield the crude alkaloid extract containing sanguinarine.

-

Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica gel.

Caption: Generalized workflow for the extraction of sanguinarine.

Quantification of Sanguinarine by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of sanguinarine in plant extracts.[7][18]

Instrumentation and Conditions:

-

HPLC System: With a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., Hypersil Gold).

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., 1% acetic acid or a buffer). A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run time.

-

Flow Rate: Approximately 1.0 - 1.2 mL/min.

-

Detection Wavelength: 254 nm or 270 nm.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of sanguinarine standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject both the standards and the samples into the HPLC system.

-

Quantification: Identify the sanguinarine peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of sanguinarine in the sample by using the calibration curve generated from the standards.

Caption: Workflow for the quantification of sanguinarine using HPLC.

Key Signaling Pathways Modulated by Sanguinarine

Sanguinarine exerts its biological effects by modulating several key cellular signaling pathways. This section provides an overview of two critical pathways: the NF-κB pathway, central to inflammation, and the STAT3 pathway, which is pivotal in cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. Sanguinarine has been shown to be a potent inhibitor of NF-κB activation.[19][20][21] It typically acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Sanguinarine inhibits NF-κB activation.

Induction of Apoptosis via the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in promoting cell survival and proliferation and is often constitutively active in cancer cells. Sanguinarine has been demonstrated to induce apoptosis by inhibiting the JAK/STAT3 signaling pathway.[22][23][24] This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to the activation of caspases and programmed cell death.

Caption: Sanguinarine induces apoptosis via STAT3 inhibition.

Conclusion

Sanguinarine is a promising natural compound with a well-defined set of biological activities. Its primary sources are plants from the Papaveraceae family, with varying concentrations depending on the species and plant part. The protocols outlined in this guide provide a foundation for the extraction and quantification of sanguinarine, essential for preclinical research. Furthermore, the elucidation of its effects on key signaling pathways, such as NF-κB and STAT3, offers a mechanistic basis for its therapeutic potential in inflammatory diseases and oncology. This guide serves as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of sanguinarine.

References

- 1. mdpi.com [mdpi.com]

- 2. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sanguinarine - Wikipedia [en.wikipedia.org]

- 4. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]

- 5. herbalsextract.com [herbalsextract.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. RU2539393C1 - Method of obtaining sanguinarine and chelerythrine sulphates - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanguinarine: An In-Depth Technical Guide to its Anti-inflammatory Properties and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), has garnered significant scientific interest for its diverse pharmacological activities, including antimicrobial, antitumor, and notably, potent anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of sanguinarine, with a focus on its underlying molecular mechanisms and key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of sanguinarine as a potential therapeutic agent for inflammatory diseases.

This document will delve into the intricate signaling cascades modulated by sanguinarine, present quantitative data on its efficacy from various studies, and provide detailed experimental protocols for key assays. All described signaling pathways are visualized using Graphviz to facilitate a clear understanding of the molecular interactions.

Core Anti-inflammatory Signaling Pathways Modulated by Sanguinarine

Sanguinarine exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. These include the NF-κB, MAPK, JAK/STAT, and NLRP3 inflammasome pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Sanguinarine is a well-documented inhibitor of NF-κB activation.[4] It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the active p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[4]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, which includes cascades such as ERK1/2, JNK, and p38, plays a critical role in cellular responses to external stimuli, including inflammation. Sanguinarine has been demonstrated to inhibit the activation of the MAPK pathway, thereby reducing the production of inflammatory mediators.[1][2] Specifically, it can suppress the phosphorylation of key MAPK proteins, leading to a downstream dampening of the inflammatory response.[5]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is essential for signaling from cytokine receptors and is heavily involved in immune and inflammatory responses. Sanguinarine has been shown to suppress the JAK/STAT pathway by inhibiting the phosphorylation of both JAK and STAT proteins.[6][7][8][9] This inhibition leads to a reduction in the expression of STAT3-mediated genes, which include various inflammatory and cell survival proteins.[6][7]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Sanguinarine has been found to inhibit the activation of the NLRP3 inflammasome.[10][11] This inhibition is thought to occur through the activation of the Nrf2 pathway, which has a suppressive effect on NLRP3-mediated pyroptosis.[10]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of sanguinarine have been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values and the effects on inflammatory markers.

Table 1: IC50 Values of Sanguinarine in Various Cell Lines

| Cell Line | Assay | IC50 Value (µM) | Reference |

| A549 (NSCLC) | Cell Viability | 0.96 - >30 | [12] |

| H1975 (NSCLC) | Cell Viability | 0.79 - >30 | [12] |

| A375 (Melanoma) | Cell Viability | 2.378 | [13] |

| A2058 (Melanoma) | Cell Viability | 2.719 | [13] |

| MDA-MB-231 (TNBC) | Cell Viability | 3.56 | [14] |

| MDA-MB-468 (TNBC) | Cell Viability | 2.60 | [14] |

| HeLa (Cervical Cancer) | Cell Viability | 2.43 | [12] |

| Immunoprecipitated Telomerase | TRAP Assay | 1.40 | [15] |

Table 2: Effect of Sanguinarine on Inflammatory Markers

| Model System | Inflammatory Stimulus | Sanguinarine Concentration/Dose | Measured Marker | Observed Effect | Reference |

| THP-1 Macrophages | LPS | 2.5 µM | CCL-2 mRNA | 3.5-fold decrease | [16] |

| THP-1 Macrophages | LPS | 2.5 µM | IL-6 mRNA | 3.9-fold decrease | [16] |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 0.25 - 1 µM | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | [10] |

| Mouse Mammary Glands | LPS | 5 mg/kg | TNF-α, IL-1β | Significant decrease | [17] |

| Rat Paw | Carrageenan | 1, 5, 10 mg/kg | Paw Edema, PGE2, TNF-α, MMP-9 | Dose-dependent inhibition | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of sanguinarine.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of sanguinarine's effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: Human monocytic cell line THP-1.

-

Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophages, cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Sanguinarine Treatment: Differentiated THP-1 macrophages are pre-treated with various concentrations of sanguinarine (e.g., 0.5, 1, 2.5, 5 µM) or vehicle (DMSO) for 2 hours.

-

Inflammatory Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL LPS for 6-24 hours.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathways:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines the widely used carrageenan-induced paw edema model in rodents to evaluate the in vivo anti-inflammatory activity of sanguinarine.[18][19][20]

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

-

Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).

-

Sanguinarine-treated groups (e.g., 1, 5, 10 mg/kg, administered orally or intraperitoneally).

-

Positive control group (e.g., indomethacin, 10 mg/kg).

-

-

Drug Administration: The test compounds are administered 1 hour before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of inflammatory mediators (e.g., PGE2, TNF-α, MMP-9) using ELISA or for histological examination.

Conclusion

Sanguinarine demonstrates significant anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into the therapeutic potential of sanguinarine for a range of inflammatory conditions. Its ability to target multiple pathways suggests a broad spectrum of activity that warrants continued investigation by researchers and drug development professionals. Future studies should focus on optimizing its therapeutic index and exploring its efficacy in more complex preclinical models of inflammatory diseases.

References

- 1. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sanguinarine ameliorates DSS induced ulcerative colitis by inhibiting NLRP3 inflammasome activation and modulating intestinal microbiota in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sanguinarine Enhances the Integrity of the Blood–Milk Barrier and Inhibits Oxidative Stress in Lipopolysaccharide-Stimulated Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sanguinarine-Chelerythrine Fraction of Coptis chinensis Exerts Anti-inflammatory Activity in Carrageenan Paw Oedema Test in Rats and Reveals Reduced Gastrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. inotiv.com [inotiv.com]

The Antimicrobial Spectrum of Sanguinarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a quaternary benzo[c]phenanthridine alkaloid derived from plants of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot) and Macleaya cordata, has garnered significant scientific interest due to its broad range of biological activities.[1][2][3] These activities include anti-inflammatory, anti-cancer, and notably, potent antimicrobial properties.[1][4][5] This technical guide provides an in-depth exploration of the antimicrobial spectrum of sanguinarine, detailing its efficacy against a variety of microorganisms, the molecular mechanisms underpinning its action, and the experimental protocols utilized for its evaluation.

Data Presentation: Antimicrobial Activity of Sanguinarine

The antimicrobial potency of sanguinarine is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values of sanguinarine against a range of bacteria and fungi.

| Microorganism | Type | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive bacterium | Methicillin-resistant Staphylococcus aureus (MRSA) strains | 3.12 - 6.25 | [2] |

| Staphylococcus aureus | Gram-positive bacterium | - | 1.56 - 3.12 | [2] |

| Staphylococcus aureus | Gram-positive bacterium | - | 128 | [6] |

| Oral Bacteria | - | 129 fresh isolates from human dental plaque | 1-32 (98% of isolates inhibited at 16 µg/mL) | [5][7] |

| Serratia marcescens | Gram-negative bacterium | Carbapenem-resistant Serratia marcescens (CRSM) | 32 (MIC90) | [8] |

| Candida albicans | Fungus | SC5314 | 3.2 (MIC50) | [9][10] |

| Candida albicans | Fungus | ATCC 10231 and clinical isolates | 112.8 - 150.5 µM | [11] |

| Candida albicans | Fungus | - | 50 | [12] |

Note: MIC values can vary depending on the specific strain, methodology, and experimental conditions.

Mechanisms of Antimicrobial Action

Sanguinarine exerts its antimicrobial effects through multiple mechanisms, targeting various cellular structures and pathways in bacteria and fungi.

Antibacterial Mechanisms

Sanguinarine demonstrates activity against both Gram-positive and Gram-negative bacteria.[13] Its primary antibacterial mechanisms include:

-

Inhibition of Cell Division: Sanguinarine inhibits bacterial cytokinesis by targeting the FtsZ protein, a crucial component of the cell division machinery.[13] It has been shown to inhibit the assembly of FtsZ into the Z-ring, a structure essential for bacterial cell division, and also reduces the bundling of FtsZ protofilaments.[13][14] This disruption of Z-ring formation leads to filamentation of the bacteria and ultimately prevents cell division.[13]

-

Disruption of Cell Membrane and Wall Integrity: Sanguinarine can compromise the integrity of the bacterial cytoplasmic membrane.[2][15] This is evidenced by the release of membrane-bound cell wall autolytic enzymes, leading to cell lysis.[2][15] Furthermore, it can interfere with the permeability of the cell wall and membrane, as indicated by increased extracellular alkaline phosphatase (AKP) and Na+ K+, Ca2+ Mg2+-ATP activities.[6][16][17]

-

Induction of Oxidative Stress: At higher concentrations, sanguinarine can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage and cell death.[6][17][18]

-

Synergistic Activity: Sanguinarine has been shown to act synergistically with conventional antibiotics, such as aminoglycosides and polymyxin B, enhancing their efficacy against Gram-negative bacteria.[19][20] This potentiation is thought to be due to sanguinarine's ability to increase the permeability of the bacterial membrane, thereby facilitating the uptake of other antibiotics.[19][20]

Antifungal Mechanisms

Sanguinarine exhibits potent activity against various fungi, particularly Candida albicans.[9][11] Its antifungal mechanisms of action include:

-

Inhibition of Ergosterol Synthesis: A key mechanism of sanguinarine's antifungal activity is the inhibition of ergosterol synthesis.[3][11] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane damage and disruption of cellular function.[11]

-

Disruption of Cell Morphology: Sanguinarine induces significant morphological changes in fungal cells, including ruptured cell walls and membrane deformation.[3][11]

-

Anti-biofilm Activity: Sanguinarine is a potent inhibitor of C. albicans biofilm formation.[1][9][10] It can both prevent the formation of new biofilms and destroy pre-formed mature biofilms.[1][9] This anti-biofilm activity is associated with its ability to decrease cellular surface hydrophobicity and inhibit the formation of hyphae, which are critical for biofilm structure.[9][10] The underlying mechanism for this is the suppression of the cAMP signaling pathway, which regulates the expression of adhesion and hypha-specific genes.[9][10][21]

Antiviral Activity

Preliminary research suggests that sanguinarine also possesses antiviral properties. It has been shown to exhibit activity against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by targeting multiple stages of the viral life cycle, including internalization, replication, and release.[4][22]

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the antimicrobial spectrum of sanguinarine.

Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sanguinarine stock solution (e.g., dissolved in DMSO)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

-

Positive control (e.g., a known antibiotic or antifungal)

-

Negative control (medium with DMSO, no sanguinarine)

-

Microplate reader

Procedure:

-

Serial Dilution: Serially dilute the sanguinarine stock solution in the broth medium across the wells of a 96-well plate to create a range of concentrations.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of sanguinarine that shows no visible turbidity (growth). Alternatively, the optical density (OD) can be measured using a microplate reader.

Anti-biofilm Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.

Materials:

-

Sanguinarine

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%) for destaining

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Inhibition Assay: Add different concentrations of sanguinarine and a standardized microbial suspension to the wells of a 96-well plate.

-

Eradication Assay: First, allow the biofilm to form in the wells by incubating a microbial suspension for a set period (e.g., 24 hours). Then, remove the planktonic cells and add fresh medium containing different concentrations of sanguinarine.

-

-

Incubation: Incubate the plates to allow for biofilm formation or treatment.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add crystal violet solution to each well and incubate to stain the biofilm biomass.

-

Washing: Wash the wells again to remove excess stain.

-

Destaining: Add a destaining solution (e.g., 95% ethanol) to each well to solubilize the crystal violet.

-

Quantification: Measure the absorbance of the destained solution in a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Sanguinarine's Mechanism of Action on Bacterial Cell Division

Caption: Inhibition of bacterial FtsZ polymerization by sanguinarine.

Sanguinarine's Anti-biofilm Mechanism in Candida albicans

Caption: Sanguinarine's mechanism of biofilm inhibition in C. albicans.

Conclusion

Sanguinarine exhibits a broad and potent antimicrobial spectrum, with demonstrated efficacy against a diverse range of bacteria and fungi, including drug-resistant strains. Its multifaceted mechanisms of action, which involve the disruption of essential cellular processes such as cell division, membrane integrity, and biofilm formation, make it a compelling candidate for further investigation and development as a novel antimicrobial agent. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro anti-biofilm efficacy of sanguinarine against carbapenem-resistant Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of Sanguinarine against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]

- 17. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Sanguinarine synergistically potentiates aminoglycoside‐mediated bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sanguinarine Exhibits Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus via Multisite Inhibition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanguinarine: A Potent Inducer of Apoptosis in Tumor Cell Lines - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine, a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has emerged as a promising natural compound with potent anticancer properties.[1] Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a wide variety of tumor cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying sanguinarine-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy across different cancer types. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for more effective and less toxic therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and sanguinarine is a prime example of a plant-derived molecule with significant potential.[1] Its cytotoxic effects against cancer cells are primarily mediated through the induction of apoptosis, a highly regulated process essential for tissue homeostasis and the elimination of damaged or malignant cells. Sanguinarine has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways through the modulation of various signaling cascades.[2][3] This guide will delve into the core mechanisms, provide practical experimental designs, and present quantitative data on the apoptotic effects of sanguinarine.

Quantitative Data: Efficacy of Sanguinarine Across Tumor Cell Lines

The cytotoxic and pro-apoptotic efficacy of sanguinarine varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. The following tables summarize the IC50 values and observed apoptosis rates from various studies.

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 - 4.5 | 48 - 96 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~1.0 - 4.0 | 48 - 96 | [2] |

| KB | Oral Squamous Cell Carcinoma | 2.0 - 3.0 | 24 | [4] |

| AsPC-1 | Pancreatic Carcinoma | 0.1 - 10 | 24 | [5] |

| BxPC-3 | Pancreatic Carcinoma | 0.1 - 10 | 24 | [5] |

| A549 | Non-Small Cell Lung Cancer | ~1.25 - 4.35 | Not Specified | [6] |

| H1975 | Non-Small Cell Lung Cancer | ~0.94 - 3.13 | 72 | [6][7] |

| U266 | Multiple Myeloma | < 1.0 | 24 | [8] |

| IM9 | Multiple Myeloma | < 1.0 | 24 | [8] |

| MM1S | Multiple Myeloma | < 1.0 | 24 | [8] |

| RPMI-8226 | Multiple Myeloma | < 1.0 | 24 | [8] |

| A375 | Melanoma | ~0.11 - 0.54 (µg/mL) | Not Specified | [9] |

| G-361 | Melanoma | ~0.11 - 0.54 (µg/mL) | Not Specified | [9] |

| SK-MEL-3 | Melanoma | ~0.11 - 0.54 (µg/mL) | Not Specified | [9] |

| H1299 | Non-Small Cell Lung Cancer | Not Specified | 72 | [7] |

| H460 | Non-Small Cell Lung Cancer | Not Specified | 72 | [7] |

Table 2: Apoptosis Induction by Sanguinarine in a Representative Cancer Cell Line

| Cell Line | Sanguinarine Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) | Citation |

| MDA-MB-231 | 2.5 - 4.5 | Significant Increase | Not Specified | [2] |

| MDA-MB-468 | 1.0 - 4.0 | Significant Increase | Not Specified | [2] |

| KB | 2.0 - 3.0 | Evident Increase | 6 | [4] |

Core Signaling Pathways in Sanguinarine-Induced Apoptosis

Sanguinarine triggers apoptosis through a complex network of signaling pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and interference with key survival pathways such as PI3K/Akt and MAPK.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for sanguinarine-induced apoptosis.[8] Sanguinarine treatment leads to the generation of ROS, which in turn causes mitochondrial membrane depolarization.[4][10] This disruption of the mitochondrial membrane potential (MMP) results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[11]

Sanguinarine also directly influences the balance of Bcl-2 family proteins. It upregulates the expression of pro-apoptotic members like Bax, Bak, and Bid, while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[5][11][12] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.[11]

Extrinsic (Death Receptor) Pathway

Sanguinarine can also sensitize cancer cells to apoptosis mediated by the extrinsic pathway, particularly in combination with ligands like TNF-related apoptosis-inducing ligand (TRAIL).[13][14] This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8.[13] Activated caspase-8 can then directly activate effector caspases or cleave Bid to truncated Bid (tBid), which amplifies the apoptotic signal through the mitochondrial pathway.

Modulation of Survival Signaling Pathways

Sanguinarine's pro-apoptotic effects are also attributed to its ability to inhibit critical cell survival signaling pathways.

-

PI3K/Akt Pathway: Sanguinarine has been shown to inhibit the phosphorylation and activation of Akt, a key kinase that promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets.[2][3][15][16] Inhibition of the PI3K/Akt pathway by sanguinarine contributes to cell cycle arrest and apoptosis.[2][15]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a dual role in cell fate. Sanguinarine has been observed to increase the phosphorylation of pro-apoptotic JNK and p38 MAPKs, while the effect on the pro-survival ERK1/2 can be cell-type dependent.[10][17][18] The activation of JNK and p38 is often linked to ROS production.[10][19]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes the expression of anti-apoptotic genes. Sanguinarine can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[1]

-